(3-Cyclopropylphenyl)methanamine
Overview
Description
“(3-Cyclopropylphenyl)methanamine” is a chemical compound with the molecular formula C10H13N . It is a white or colorless to yellow crystal or liquid .
Molecular Structure Analysis
The molecular structure of “(3-Cyclopropylphenyl)methanamine” is represented by the InChI code1S/C10H13N/c11-7-8-2-1-3-10 (6-8)9-4-5-9/h1-3,6,9H,4-5,7,11H2
. The molecular weight of the compound is 147.22 . Physical And Chemical Properties Analysis
“(3-Cyclopropylphenyl)methanamine” is a white or colorless to yellow crystal or liquid . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthetic Chemistry and Catalysis
The compound (3-Cyclopropylphenyl)methanamine itself may not be directly mentioned in available literature, but research applications of structurally related compounds provide insight into the potential utility of similar amines in synthetic chemistry. For example, (4-Phenylquinazolin-2-yl)methanamine, a compound synthesized from commercially available glycine, when reacted with ruthenium complexes, has been utilized in transfer hydrogenation reactions, achieving high conversions and turnover frequency values (Karabuğa et al., 2015). This demonstrates the role of similar amines in facilitating catalytic processes, suggesting potential applications of (3-Cyclopropylphenyl)methanamine in developing new catalytic systems for organic synthesis.
Anticancer Research
New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including those derived from amines similar to (3-Cyclopropylphenyl)methanamine, have been synthesized and characterized. These complexes have shown promising results in anticancer activity against various human cancerous cell lines, indicating the potential of (3-Cyclopropylphenyl)methanamine or its derivatives in the development of new anticancer agents (Mbugua et al., 2020).
Material Science and Photocytotoxicity
In material science, iron(III) complexes with ligands similar to (3-Cyclopropylphenyl)methanamine have been explored for their photocytotoxic properties and potential applications in cellular imaging. These complexes have shown significant activity under red light, indicating their utility in developing new materials for photodynamic therapy and imaging applications (Basu et al., 2014).
Drug Development and Neuropharmacology
Although the specific request excludes drug use and dosage information, it is worth noting that structurally related compounds to (3-Cyclopropylphenyl)methanamine have been investigated for their pharmacological properties. For instance, derivatives of amines have been studied for their serotonin and noradrenaline reuptake inhibition, indicating the potential for (3-Cyclopropylphenyl)methanamine derivatives in the development of new therapeutic agents (Whitlock et al., 2008).
Safety And Hazards
“(3-Cyclopropylphenyl)methanamine” is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and ensuring adequate ventilation when handling the compound .
properties
IUPAC Name |
(3-cyclopropylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKROKOWBIBXNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694688 | |
Record name | 1-(3-Cyclopropylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropylphenyl)methanamine | |
CAS RN |
852877-59-9 | |
Record name | 1-(3-Cyclopropylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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